molecular formula C10H19Cl2N3O B2407387 1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol dihydrochloride CAS No. 2309591-18-0

1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol dihydrochloride

Cat. No.: B2407387
CAS No.: 2309591-18-0
M. Wt: 268.18
InChI Key: DHVQOZMVFUGPEV-UHFFFAOYSA-N
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Description

The compound “1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol dihydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The molecule also contains a 1-methyl-1H-pyrazol-4-yl group , which is a type of azole, a class of five-membered nitrogen-containing heterocycles. Azoles are also common in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a common structural motif in many biologically active compounds, and a 1-methyl-1H-pyrazol-4-yl group .


Chemical Reactions Analysis

Again, without specific information on this compound, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the piperidine ring and the 1-methyl-1H-pyrazol-4-yl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could influence its solubility and stability .

Scientific Research Applications

Chronic Parkinsonism and Neurotoxicity

Research has highlighted the neurotoxic potential of compounds structurally related to 1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol dihydrochloride, such as MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), which is known to induce Parkinsonism in humans. The neurotoxicity arises from selective damage to cells in the substantia nigra, which underscores the importance of understanding the molecular interactions and potential risks associated with related compounds (Langston et al., 1983).

Drug Metabolism and Disposition

The study of drug metabolism is crucial for developing effective and safe medications. For instance, the disposition and metabolism of SB-649868, a novel orexin receptor antagonist, have been extensively studied, demonstrating the importance of understanding how similar compounds are metabolized and excreted in the human body. This research provides insights into the metabolic pathways and potential interactions relevant to compounds like this compound (Renzulli et al., 2011).

Receptor Antagonism and Behavioral Effects

Understanding the interaction between compounds and various receptors is vital for assessing their therapeutic potential. For example, research into the cannabinoid CB1 receptor antagonist SR141716A has revealed its influence on dopamine-mediated behaviors, suggesting that receptor antagonism can significantly impact physiological and psychological states. Such insights are pertinent to evaluating the scientific applications of this compound, particularly in neuroscience and pharmacology (Ferrer et al., 2007).

Therapeutic Potential in Neurological Disorders

The exploration of NOP receptor antagonists like LY2940094 for conditions such as obesity, eating disorders, and depression highlights the ongoing search for novel therapeutic agents targeting specific neural pathways. The detailed study of receptor occupancy and pharmacokinetics provides a framework for assessing similar compounds' potential therapeutic applications (Raddad et al., 2016).

Environmental and Health Impacts

Investigations into the exposure to organophosphorus and pyrethroid pesticides emphasize the need to understand environmental chemicals' health effects. Studies focusing on the metabolites of such compounds in human samples shed light on exposure levels, metabolism, and potential health risks, which are critical considerations for compounds with potential environmental presence (Babina et al., 2012).

Properties

IUPAC Name

1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-12-7-9(6-11-12)8-13-4-2-10(14)3-5-13;;/h6-7,10,14H,2-5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVQOZMVFUGPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCC(CC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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